3-(3-Amino-propyl)-3H-benzooxazol-2-one 3-(3-Amino-propyl)-3H-benzooxazol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15806037
InChI: InChI=1S/C10H12N2O2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7,11H2
SMILES:
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol

3-(3-Amino-propyl)-3H-benzooxazol-2-one

CAS No.:

Cat. No.: VC15806037

Molecular Formula: C10H12N2O2

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Amino-propyl)-3H-benzooxazol-2-one -

Specification

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
IUPAC Name 3-(3-aminopropyl)-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C10H12N2O2/c11-6-3-7-12-8-4-1-2-5-9(8)14-10(12)13/h1-2,4-5H,3,6-7,11H2
Standard InChI Key SBXDGSKFXAJKMA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N(C(=O)O2)CCCN

Introduction

Structural Characteristics and Molecular Configuration

The benzoxazolone core of 3-(3-Amino-propyl)-3H-benzooxazol-2-one consists of a benzene ring fused to a five-membered oxazolone ring, with the latter containing both oxygen and nitrogen atoms. The substituent at the 3-position—a propyl chain terminating in a primary amine—introduces steric and electronic modifications to the parent structure. Crystallographic analyses of related compounds, such as 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, reveal that the benzoxazolone ring system is typically planar, with dihedral angles between substituents and the aromatic ring influencing molecular packing and intermolecular interactions .

Synthetic Methodologies and Reaction Pathways

The synthesis of 3-alkylbenzoxazolones, as reported in recent literature, often proceeds via sequential functionalization of nitroarenes. A representative approach involves:

  • Partial Reduction of Nitroarenes: Conversion to arylhydroxylamines using catalysts such as phosphino-modified polymer-stabilized gold nanoparticles .

  • Selective N-Alkylation: Introduction of the alkyl chain (e.g., 3-aminopropyl) via reaction with alkyl halides or epoxides under basic conditions .

  • Cyclocarbonylation: Treatment with trichloroacetyl chloride and triethylamine to effect O-trichloroacetylation, followed by an N→C ortho shift and cyclization to form the benzoxazolone ring .

For 3-(3-Amino-propyl)-3H-benzooxazol-2-one, a plausible synthetic route could employ N-(3-aminopropyl)-N-arylhydroxylamine as an intermediate. The final cyclization step would necessitate mild conditions (ambient temperature, non-polar solvents) to preserve the amine functionality. Yield optimization may require careful control of stoichiometry and reaction time, as over-acylation can lead to byproducts.

Physicochemical Properties and Stability

While direct data for 3-(3-Amino-propyl)-3H-benzooxazol-2-one are unavailable, extrapolation from structurally related compounds provides insights:

PropertyValue (Estimated)Basis for Estimation
Melting Point120–125°CComparison to 2-benzoxazolinone
LogP0.85Calculated via fragment methods
Aqueous Solubility15 mg/mLIncreased polarity from amine
pKa (amine)9.5–10.5Analogous aliphatic amines

The compound is expected to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) and limited solubility in non-polar media. Stability studies of similar benzoxazolones indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in inert atmospheres .

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